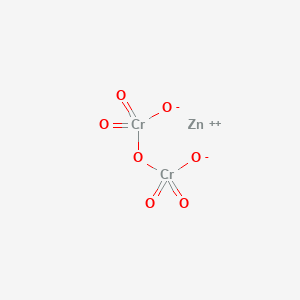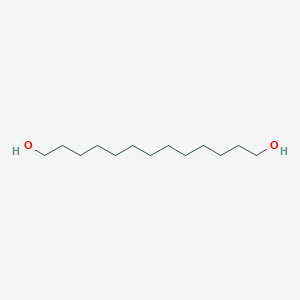
1,13-十三烷二醇
描述
1,13-Tridecanediol is a chemical compound with the molecular formula C13H28O2 . It is used in organic synthesis and in the preparation of single-chain bis(phosphocholines) and in the synthesis of (Z)-alkenols and their acetates .
Synthesis Analysis
A novel strategy for preparing 1,13-tridecanediol by valorization of furfural was proposed, involving aldol condensation to build C13 intermediates and further hydrodeoxygenation . During this process, Raney Ni exhibited excellent catalytic performance for the initial hydrogenation (C═C and C═O) with a yield of 98.30%, while Pd/TiO2–ZrO2 showed promising de–OH and ring-opening performance .Molecular Structure Analysis
The molecular structure of 1,13-Tridecanediol consists of 13 carbon atoms, 28 hydrogen atoms, and 2 oxygen atoms . The molecular weight is 216.36 .Chemical Reactions Analysis
The chemical reactions of 1,13-Tridecanediol involve processes such as aldol condensation to build C13 intermediates and further hydrodeoxygenation .Physical And Chemical Properties Analysis
1,13-Tridecanediol has a density of 0.9±0.1 g/cm3, a boiling point of 343.9±10.0 °C at 760 mmHg, and a flash point of 154.8±13.6 °C . It has 2 H bond acceptors, 2 H bond donors, and 12 freely rotating bonds .科学研究应用
Biomass Valorization
A novel strategy for preparing 1,13-Tridecanediol by valorization of furfural was proposed . This process involves aldol condensation to build C13 intermediates and further hydrodeoxygenation .
During this process, Raney Ni exhibited excellent catalytic performance for the initial hydrogenation (C═C and C═O) with a yield of 98.30%, while Pd/TiO2–ZrO2 showed promising de–OH and ring opening performance .
Results showed that ZrO2 was necessary for de–OH and ring opening, and the catalytic performance could be improved by incorporating with TiO2 to form TiO2–ZrO2 due to the increase in weak acid sites . Also, the introduction of Pd could further promote the reaction oriented toward obtaining 1,13-Tridecanediol .
This work may provide some insights for the utilization of biomass resources in the future .
安全和危害
When handling 1,13-Tridecanediol, it is advised to avoid dust formation, breathing mist, gas, or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
作用机制
Target of Action
1,13-Tridecanediol, also known as Tridecane-1,13-diol, is a compound that is primarily synthesized from furfural . The primary targets of this compound are the C═C and C═O bonds, which are hydrogenated during the initial stages of its synthesis .
Mode of Action
The compound interacts with its targets through a process involving aldol condensation to build C13 intermediates and further hydrodeoxygenation . During this process, Raney Ni exhibits excellent catalytic performance for the initial hydrogenation of the C═C and C═O bonds .
Biochemical Pathways
The biochemical pathways affected by 1,13-Tridecanediol involve the formation of C13 intermediates through aldol condensation and their subsequent hydrodeoxygenation . The compound’s interaction with its targets results in changes in these pathways, leading to the production of 1,13-Tridecanediol .
Pharmacokinetics
The compound’s synthesis process suggests that its bioavailability may be influenced by the efficiency of the hydrogenation process and the presence of catalysts such as raney ni .
Result of Action
The result of the action of 1,13-Tridecanediol is the production of the compound itself. After optimization, the yield of 1,13-Tridecanediol could be straightforwardly up to 57.93% in water, and it would improve to 76.51% (69.64% based on furfural) by introducing trace amounts of methanol .
属性
IUPAC Name |
tridecane-1,13-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28O2/c14-12-10-8-6-4-2-1-3-5-7-9-11-13-15/h14-15H,1-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCEPYODGJFPWOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCO)CCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80453878 | |
| Record name | 1,13-Tridecanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80453878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13362-52-2 | |
| Record name | 1,13-Tridecanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80453878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of 1,13-Tridecanediol?
A1: 1,13-Tridecanediol has the molecular formula C13H28O2. [] Its structure consists of a thirteen-carbon chain with hydroxyl groups (-OH) at each end. While spectroscopic data isn't provided in the provided abstracts, X-ray diffraction studies have revealed its crystal structure. [, ]
Q2: How does the structure of 1,13-Tridecanediol relate to its physical properties?
A2: The crystal structure of 1,13-Tridecanediol reveals a layered structure similar to smectic A liquid crystals. [] The molecules arrange themselves with their long axes parallel, forming layers along the a-axis. This layered arrangement is likely influenced by the molecule's long hydrophobic chain and the hydrogen bonding potential of the terminal hydroxyl groups.
Q3: What is the significance of the heat capacity studies on 1,13-Tridecanediol?
A3: Researchers have investigated the molar heat capacities of a series of alkane-α,ω-diols, including 1,13-Tridecanediol. [] These studies contribute to a broader understanding of the thermodynamic properties of these compounds, which can be valuable for various applications, including material design and understanding phase transitions.
Q4: How can 1,13-Tridecanediol be utilized in organic synthesis?
A4: Research highlights the use of 1,13-Tridecanediol as an alkylating agent in organic synthesis. [] For instance, it can react with butyl cyanoacetate in the presence of an iridium catalyst to produce butyl 2-cyano-15-hydroxypentadecanoate. This intermediate can be further converted to cyclopentadecanolide (CPDL).
Q5: Are there any known biological applications or activities associated with 1,13-Tridecanediol?
A5: While the provided research primarily focuses on the synthesis and physical properties of 1,13-Tridecanediol, one study demonstrates its use as a starting material in the synthesis of (Z)-13-Octadecen-1-yl acetate. [] This compound serves as a pheromone mimic for the Rice Leaf Folder Moth (Cnaphalocrosis medinalis). This suggests potential applications in pest control strategies.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



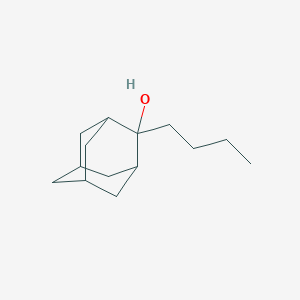

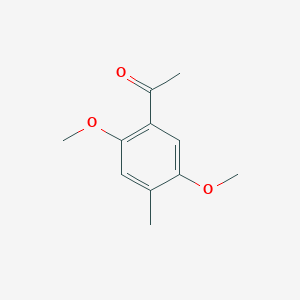



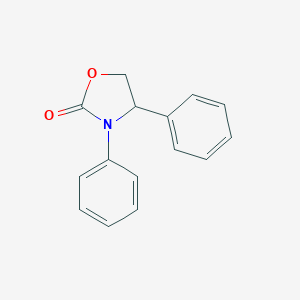
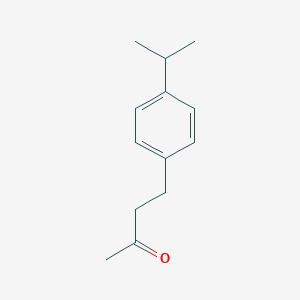
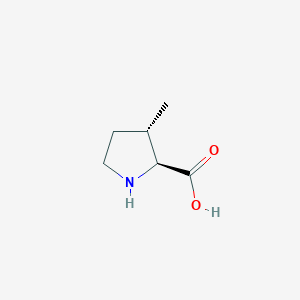

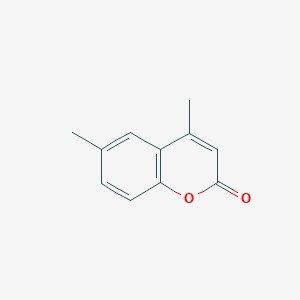
![2-[4-[2-(4-chlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]phenoxy]-N,N-diethylethanamine](/img/structure/B76540.png)

